molecular formula C12H22N4O4 B1346396 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone CAS No. 917202-00-7

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone

Cat. No.: B1346396
CAS No.: 917202-00-7
M. Wt: 286.33 g/mol
InChI Key: YMQRFVDFPNPYAN-UHFFFAOYSA-N
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Description

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone is a synthetic intermediate featuring a piperazine ring substituted with a carbamoyl group (CONH₂) at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group attached to an ethanone backbone.

Properties

IUPAC Name

tert-butyl N-[2-(4-carbamoylpiperazin-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O4/c1-12(2,3)20-11(19)14-8-9(17)15-4-6-16(7-5-15)10(13)18/h4-8H2,1-3H3,(H2,13,18)(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQRFVDFPNPYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138773
Record name 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917202-00-7
Record name 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917202-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino compound.

    Formation of the piperazine ring: The protected amino compound is then reacted with a suitable piperazine derivative to introduce the piperazine ring.

    Introduction of the carbamoyl group: The piperazine derivative is further reacted with a carbamoylating agent to introduce the carbamoyl group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deprotected or modified amine derivatives.

Scientific Research Applications

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group and the carbamoyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity and Solubility: The carbamoyl group in the target compound enhances water solubility compared to non-polar substituents like allyl () or benzhydryl (). This polarity is critical for improving bioavailability in hydrophilic environments . Boc protection in the target compound stabilizes the amino group during synthesis, whereas the chloro group in ’s analogue increases reactivity for subsequent substitutions .

Biological Activity :

  • Aryl-tetrazolyl derivatives () exhibit antimicrobial properties due to the tetrazole ring’s ability to mimic carboxylic acid groups, enhancing target binding .
  • Thiophene-carbonyl-substituted compounds () are linked to kinase inhibition, leveraging the sulfur atom’s interaction with hydrophobic enzyme pockets .

Synthetic Utility :

  • The target compound’s Boc group allows selective deprotection in multi-step syntheses, a feature absent in acetylated analogues () .
  • Benzhydryl-substituted derivatives () require specialized handling due to steric hindrance, limiting their utility in high-throughput workflows .

Biological Activity

2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone, with the CAS number 917202-00-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N4O4
  • Molar Mass : 286.33 g/mol

The biological activity of this compound is influenced by its structural components, particularly the piperazine moiety. Piperazines are known to interact with various neurotransmitter receptors, which may contribute to the compound's pharmacological effects. The presence of the carbamoyl group enhances solubility and bioavailability, potentially increasing its therapeutic efficacy.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar piperazine structures have shown effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for these compounds provide insight into their potency.

CompoundMIC (µg/mL)Target Pathogen
2-Boc-amino...1.25M. tuberculosis
Derivative A2.5E. coli
Derivative B1.0S. aureus

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The selectivity index (SI) is a crucial metric in determining the therapeutic window of a compound.

  • MTT Assay Results :
    • SI for 2-Boc-amino... : 53.6 (indicating low cytotoxicity)
    • Compounds with SI ≥ 10 are considered promising candidates for further development.

Case Studies

In vivo studies utilizing murine models have demonstrated that derivatives of this compound exhibit promising results in combating infections caused by resistant strains of bacteria. One notable study showed that oral administration led to significant reductions in bacterial load without observable toxicity in treated mice.

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